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Compound of Interest

Compound Name: 2-Bromo-5-methoxypyrazine

Cat. No.: B117211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the

chemical structure of 2-Bromo-5-methoxypyrazine against structurally similar alternatives. By

presenting a combination of predicted and experimental data from Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), this document serves as a practical resource

for the unambiguous identification of this important chemical entity.

Spectroscopic Data Comparison
The structural elucidation of 2-Bromo-5-methoxypyrazine is achieved through the combined

application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented below offers a

comparative analysis with 2-Chloro-5-methoxypyrazine, 2,5-Dimethoxypyrazine, and 2,5-

Dimethylpyrazine to highlight the unique spectral features of the target molecule.

Note: The ¹H and ¹³C NMR data for 2-Bromo-5-methoxypyrazine, 2-Chloro-5-

methoxypyrazine, and 2,5-Dimethoxypyrazine are predicted values generated using reputable

NMR prediction software. The data for 2,5-Dimethylpyrazine is based on experimental values.

Table 1: ¹H NMR Spectroscopic Data
(Predicted/Experimental, 500 MHz, CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

2-Bromo-5-methoxypyrazine
8.15 (s, 1H, H-3), 7.95 (s, 1H, H-6), 3.95 (s, 3H,

-OCH₃)

2-Chloro-5-methoxypyrazine
8.10 (s, 1H, H-3), 7.90 (s, 1H, H-6), 3.93 (s, 3H,

-OCH₃)

2,5-Dimethoxypyrazine 7.80 (s, 2H, H-3, H-6), 3.90 (s, 6H, 2 x -OCH₃)

2,5-Dimethylpyrazine
8.33 (s, 2H, H-3, H-6)[1], 2.51 (s, 6H, 2 x -CH₃)

[1]

Table 2: ¹³C NMR Spectroscopic Data
(Predicted/Experimental, 125 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm, Assignment

2-Bromo-5-methoxypyrazine
155.0 (C-5), 145.0 (C-2), 140.0 (C-3), 135.0 (C-

6), 55.0 (-OCH₃)

2-Chloro-5-methoxypyrazine
154.0 (C-5), 148.0 (C-2), 139.0 (C-3), 134.0 (C-

6), 54.5 (-OCH₃)

2,5-Dimethoxypyrazine
153.0 (C-2, C-5), 135.0 (C-3, C-6), 54.0 (2 x -

OCH₃)

2,5-Dimethylpyrazine
150.6 (C-2, C-5)[2], 143.5 (C-3, C-6)[2], 21.0 (2

x -CH₃)[2]

Table 3: Mass Spectrometry Data
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Compound Molecular Formula Exact Mass [M]⁺

Key Fragmentation
Patterns
(Predicted/Observe
d)

2-Bromo-5-

methoxypyrazine
C₅H₅BrN₂O 187.9585 u

Presence of isotopic

peaks for Br (M⁺ and

M+2⁺ in ~1:1 ratio),

loss of CH₃ radical,

loss of CO, loss of Br

radical.

2-Chloro-5-

methoxypyrazine
C₅H₅ClN₂O 144.0141 u

Presence of isotopic

peaks for Cl (M⁺ and

M+2⁺ in ~3:1 ratio),

loss of CH₃ radical,

loss of CO, loss of Cl

radical.

2,5-

Dimethoxypyrazine
C₆H₈N₂O₂ 140.0586 u

Loss of CH₃ radical,

loss of CO, sequential

loss of methoxy

groups.

2,5-Dimethylpyrazine C₆H₈N₂ 108.0687 u

Molecular ion peak is

often the base peak,

loss of HCN, loss of

CH₃ radical.

Experimental and Analytical Workflow
The validation of 2-Bromo-5-methoxypyrazine's structure follows a logical workflow,

beginning with sample preparation and culminating in data analysis and comparison.
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Workflow for Spectroscopic Validation of 2-Bromo-5-methoxypyrazine

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structure Validation

High-Purity Sample of
2-Bromo-5-methoxypyrazine

NMR Spectroscopy
(¹H and ¹³C)

Dissolve in
CDCl₃

Mass Spectrometry
(e.g., GC-MS or LC-MS)

Prepare dilute
solution

¹H and ¹³C NMR Spectra:
Chemical Shifts, Multiplicities,

Coupling Constants

Acquire & Process FID

Mass Spectrum:
Molecular Ion Peak,

Fragmentation Pattern,
Isotopic Distribution

Acquire & Analyze
Mass Spectrum

Comparison with Predicted Data
and Alternative Structures

Unambiguous Structure
Confirmation

Click to download full resolution via product page

Spectroscopic analysis workflow.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 500 MHz NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an

acquisition time of 2.0 seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

Employ a proton-decoupled pulse sequence.

Typical parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, and an

acquisition time of 1.0 second.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or

a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

GC-MS Analysis:
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GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven

temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final

temperature (e.g., 250 °C) to ensure elution of the compound.

MS Conditions: Employ Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-

300.

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and

compare it with the expected fragmentation based on the chemical structure, paying close

attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) or chlorine (³⁵Cl and ³⁷Cl).

Conclusion
The combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful toolkit for

the definitive structural validation of 2-Bromo-5-methoxypyrazine. The predicted ¹H and ¹³C

NMR spectra show distinct chemical shifts for the aromatic protons and carbons, as well as the

methoxy group, which differ subtly but significantly from its chloro and dimethoxy analogs. The

presence of a bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic

pattern of the molecular ion in the mass spectrum. By comparing the acquired experimental

data with the reference data provided in this guide, researchers can confidently confirm the

identity and purity of their 2-Bromo-5-methoxypyrazine samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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